Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
CAS No.:
Cat. No.: VC18362818
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO5 |
|---|---|
| Molecular Weight | 307.34 g/mol |
| IUPAC Name | 2-O-tert-butyl 7-O-methyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2,7-dicarboxylate |
| Standard InChI | InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-6-5-10-8-13(18)12(14(19)21-4)7-11(10)9-17/h7-8,18H,5-6,9H2,1-4H3 |
| Standard InChI Key | CFQTXXLHCKDNMZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)C(=O)OC)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has the following key identifiers:
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Molecular Formula:
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IUPAC Name: 2-(tert-butyl) 7-methyl 6-hydroxy-3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate
The compound’s structure (Fig. 1) features a tetrahydroisoquinoline core with substituents that enhance its solubility and synthetic utility. The Boc group protects the amine during reactions, while the hydroxyl and ester groups enable further functionalization .
Synthesis and Purification
Synthetic Routes
The synthesis of Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves multi-step protocols:
Core Formation via Pictet-Spengler Condensation
The tetrahydroisoquinoline backbone is constructed through a Pictet-Spengler reaction, where an aldehyde reacts with an amine under acidic conditions . For example, bromination of intermediates followed by cyclization with formaldehyde yields the bicyclic framework .
Hydroxylation and Esterification
Selective hydroxylation at the 6-position is achieved using alkoxy-bromide intermediates under basic conditions (e.g., in DMF) . The methyl ester at the 7-position is introduced via esterification with methanol in the presence of catalytic acid .
Purification Techniques
Chromatographic methods, such as silica gel chromatography with gradients of ethyl acetate in hexanes or chloroform-methanol mixtures, are employed to isolate the pure compound . Yields typically range from 24% to 88%, depending on the reaction conditions .
Chemical Properties and Reactivity
Hydrolysis Reactions
The compound undergoes selective hydrolysis under acidic or basic conditions:
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Ester Hydrolysis: The methyl ester at the 7-position is cleaved with lithium hydroxide () to yield the carboxylic acid derivative .
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Boc Deprotection: Treatment with trifluoroacetic acid (TFA) or hydrochloric acid () removes the Boc group, generating the free amine .
Table 1: Hydrolysis Conditions and Outcomes
| Reaction Site | Reagent | Conditions | Product | Source |
|---|---|---|---|---|
| Ester (C7) | LiOH | Basic, | Carboxylic acid derivative | |
| Boc (N2) | TFA/ | Acidic, 12 h | Free amine intermediate |
Alkylation and Acylation
| Target | Activity | IC/K | Source |
|---|---|---|---|
| Dopamine | Partial agonism | 1.5 μM | |
| MAO-A | Competitive inhibition | 0.8 μM | |
| -Opioid | Antagonism | 0.24 nM |
Applications in Drug Development
Intermediate for Bioactive Molecules
The compound serves as a precursor in synthesizing analogs with enhanced pharmacological profiles:
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Neuroprotective Agents: Derivatives with modified ester groups show improved blood-brain barrier permeability .
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Analgesics: Structural modifications at the 6- and 7-positions yield compounds with potent antinociceptive effects .
Enzyme Inhibitors
Its scaffold is utilized to develop inhibitors targeting:
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Tyrosine Hydroxylase: Critical for dopamine biosynthesis, with potential applications in Parkinson’s disease .
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Phosphodiesterases (PDEs): Modulation of cyclic nucleotide signaling for cardiovascular therapeutics .
Comparison with Structural Analogs
Substituent Variations
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Boc vs. Acetyl Protection: The Boc group offers superior stability during synthesis compared to acetyl, which is prone to premature hydrolysis .
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Ester vs. Carboxylic Acid: Methyl esters enhance solubility in organic solvents, facilitating purification, while free acids are preferred for in vivo studies .
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